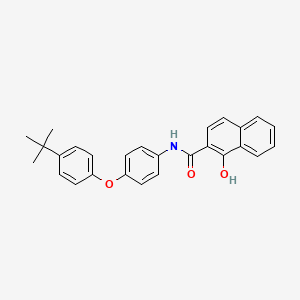
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxamide group, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the carboxamide group, and the attachment of the phenoxyphenyl group. Common reagents used in these reactions include naphthalene derivatives, amines, and phenols. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce specific functional groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- can be compared with other similar compounds, such as:
2-Naphthalenecarboxamide, N-(2-hydroxy-1,1-dimethylethyl)-1,4-dimethoxy-: This compound has a similar naphthalene ring structure but differs in the functional groups attached, leading to different chemical properties and applications.
2-Naphthalenecarboxamide, N-(1,1-dimethylethyl)-N-hydroxy-:
The uniqueness of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
63149-11-1 |
|---|---|
Molecular Formula |
C27H25NO3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25NO3/c1-27(2,3)19-9-13-21(14-10-19)31-22-15-11-20(12-16-22)28-26(30)24-17-8-18-6-4-5-7-23(18)25(24)29/h4-17,29H,1-3H3,(H,28,30) |
InChI Key |
RDTBRBJIAPEKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)

![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)
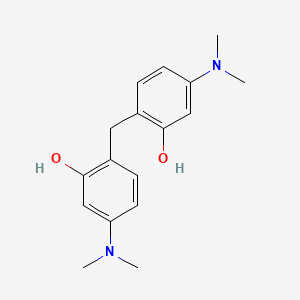
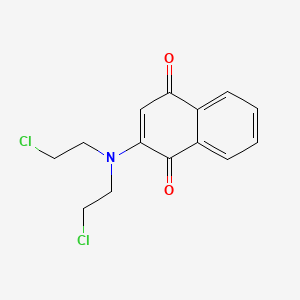
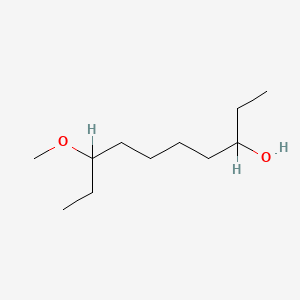
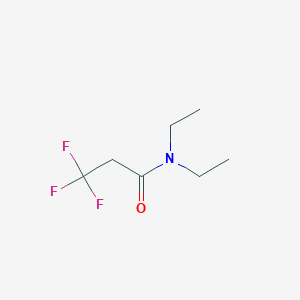
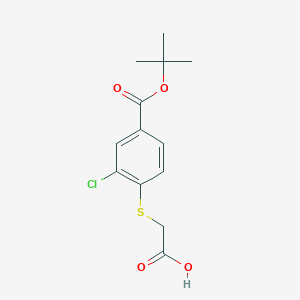
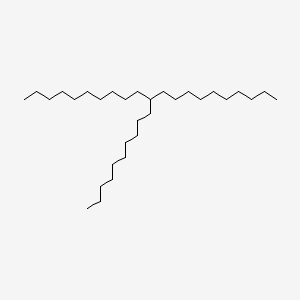
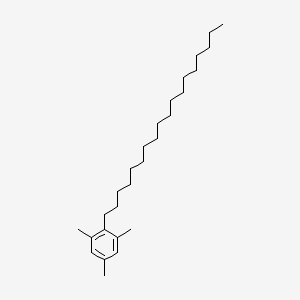
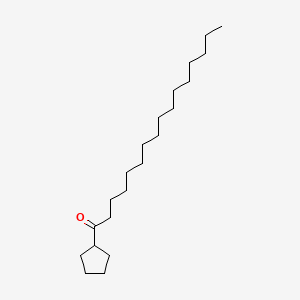
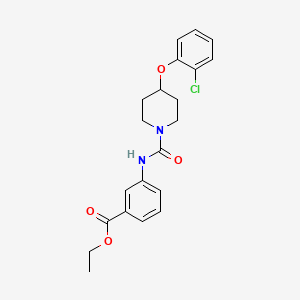
![1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B13940398.png)

